molecular formula C10H13NO2S B137923 2-(3,4-Dimethoxyphenyl)ethanethioamide CAS No. 145736-65-8

2-(3,4-Dimethoxyphenyl)ethanethioamide

Cat. No.: B137923
CAS No.: 145736-65-8
M. Wt: 211.28 g/mol
InChI Key: NUJVMJMQHGZBDK-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)ethanethioamide is a synthetic organic compound featuring a thioamide group attached to a 3,4-dimethoxyphenethyl backbone. This structure suggests potential for diverse research applications. The 3,4-dimethoxyphenethylamine moiety is a known pharmacophore, and thioamides can serve as key functional groups in medicinal chemistry and chemical biology. In research settings, thioamide analogs are often explored as enzyme inhibitors or as chemical tools to study biological pathways . For instance, compounds with similar catechol or thioamide structures have been investigated for their ability to interact with metalloenzymes, such as methionine aminopeptidase (MetAP), which is a promising target for novel antibiotic development . Thioacetamide, a simpler analog, is widely used in preclinical research to model liver disease and as a source of sulfide ions in coordination chemistry . Researchers may value this compound for its potential to replicate these research applications or for its unique properties derived from the combination of its aromatic and thioamide components. Specific mechanistic and pharmacological data for this compound are areas of active investigation. This product is intended for research purposes by qualified laboratory professionals only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-12-8-4-3-7(6-10(11)14)5-9(8)13-2/h3-5H,6H2,1-2H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJVMJMQHGZBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=S)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370522
Record name 2-(3,4-dimethoxyphenyl)ethanethioamide
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Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145736-65-8
Record name 2-(3,4-dimethoxyphenyl)ethanethioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145736-65-8
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Synthetic Methodologies for 2 3,4 Dimethoxyphenyl Ethanethioamide and Analogues

Direct Thionation Approaches for Ethanethioamide Synthesis

Direct thionation is a common and straightforward method for synthesizing thioamides. This approach involves the conversion of the carbonyl group of an existing amide, in this case, 2-(3,4-Dimethoxyphenyl)acetamide, into a thiocarbonyl group. This transformation is typically achieved using specific sulfuration reagents.

Phosphorus-based reagents are widely employed for the thionation of amides due to their high efficiency. nih.gov The most well-known of these is Lawesson's reagent, which has demonstrated broad utility in converting various carbonyl compounds, including amides, into their corresponding thiocarbonyl derivatives. rsc.org Another effective system is the combination of phosphorus pentasulfide (P4S10) and hexamethyldisiloxane (B120664) (HMDO). This reagent combination is noted for converting amides and lactams to thioamides and thiolactams, respectively, with yields that are often comparable or superior to those obtained with Lawesson's reagent. nih.govacs.orgaudreyli.com A significant advantage of the P4S10/HMDO system is that the byproducts can be removed through a simple hydrolytic workup, simplifying the purification process. nih.govaudreyli.com

Table 1: Common Phosphorous-Based Thionation Reagents

Reagent Name Chemical Formula Typical Applications
Lawesson's Reagent C14H14O2P2S4 Thionation of ketones, esters, and amides
Phosphorus Pentasulfide P4S10 Used alone or with HMDO for thionation

Elemental sulfur (S8) serves as an inexpensive, abundant, and environmentally benign sulfur source for thioamide synthesis. chemistryviews.orgchemistryforsustainability.org It is a key component in several synthetic strategies, including multicomponent reactions and direct oxidative couplings.

One notable method involves the DMSO-promoted oxidative coupling of methylhetarenes with amines in the presence of a near-stoichiometric amount of sulfur. rsc.org This approach allows for the formation of a wide range of thioamides. rsc.org Another innovative strategy is a transition-metal-free, one-pot, three-component reaction involving chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org This method provides both alkyl and aryl thioamides in moderate to good yields and is valued for its good functional group tolerance and avoidance of residual transition metals in the final product. chemistryviews.org

Furthermore, nitroalkanes can serve as thioacyl equivalents in a reaction with amines, elemental sulfur, and sodium sulfide (B99878) to produce a diverse range of thioamides in high yields. nih.govdntb.gov.ua This method is particularly mild and efficient, making it suitable for the late-stage thioacylation of complex molecules. nih.gov

Multicomponent Reaction Strategies in Thioamide Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a product containing substantial portions of all components. chemistryforsustainability.org These reactions are advantageous due to their atom economy, reduced reaction times, and minimized waste. chemistryforsustainability.org Sulfur-mediated MCRs are particularly effective for the one-pot synthesis of thioamides with good yields and a broad substrate scope. chemistryforsustainability.org

The Willgerodt-Kindler reaction is a classic multicomponent reaction for thioamide synthesis. chemrxiv.org The reaction typically involves an arylalkyl ketone or an aldehyde, an amine, and elemental sulfur. chemrxiv.orgorganic-chemistry.org This process allows for the formation of a thioamide where the carbonyl group appears to have migrated to the end of the alkyl chain. organic-chemistry.org The Kindler modification of this reaction is particularly convenient for preparing thioamides. organic-chemistry.org

This reaction has been successfully applied to synthesize thioamide-containing phenolic reagents from aromatic aldehydes, anilines, and elemental sulfur. rsc.org The scope of the Willgerodt-Kindler reaction has been expanded to include a wide range of substrates, such as aliphatic aldehydes, acetals, and alkenes. chemrxiv.org Microwave-enhanced Kindler reactions have also been developed, offering a faster protocol with simple workup, leading to valuable thioamide building blocks in good yield and purity. organic-chemistry.orgtandfonline.com

Table 2: Example of a General Willgerodt-Kindler Reaction

Reactant 1 Reactant 2 Reactant 3 Product
Aryl Alkyl Ketone Amine (e.g., Morpholine) Elemental Sulfur Aryl-alkanethioamide

Cyclocondensation reactions represent another class of multicomponent strategies that can lead to the formation of thioamide derivatives, often embedded within a heterocyclic ring system. These reactions involve the joining of molecules accompanied by the elimination of a small molecule like water.

For instance, the multicomponent condensation of cyanothioacetamide, carbonyl compounds, and enamines can lead to the formation of 2-thionicotinonitrile derivatives. researchgate.net This process is initiated by a Knoevenagel condensation, followed by cyclization steps that construct the final heterocyclic thioamide. researchgate.net While not directly forming an open-chain ethanethioamide, these reactions highlight the utility of thioamide synthons in building complex molecules through multicomponent cyclocondensation pathways. Similarly, 2-iminothiazoles can be synthesized in a one-pot, three-component reaction from amines, isothiocyanates, and nitroepoxides, where a thiourea (B124793) intermediate undergoes cyclization. nih.gov

Precursor-Based Synthetic Routes to 2-(3,4-Dimethoxyphenyl)ethanethioamide Scaffolds

The synthesis of the target compound, this compound, can also be approached by first constructing a suitable precursor molecule which is then converted to the final product. A logical precursor for direct thionation is the corresponding amide, 2-(3,4-Dimethoxyphenyl)acetamide.

The synthesis of this amide precursor can start from 2-(3,4-dimethoxyphenyl)ethylamine. A series of acyl derivatives of this amine have been synthesized and studied. nih.gov For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N,N-diphenylamino)acetamide has been prepared, demonstrating a viable route to N-substituted acetamide (B32628) precursors. prepchem.com The synthesis of the core amine itself is a critical first step in these precursor-based routes.

Alternative precursor strategies involve using molecules that act as thioacyl equivalents. As mentioned previously, primary nitroalkanes can react with amines in the presence of elemental sulfur and sodium sulfide to form thioamides. nih.gov In this context, 1-(2-nitroethyl)-3,4-dimethoxybenzene would be a suitable precursor to react with ammonia (B1221849) or an ammonia equivalent to generate this compound. Mechanistic studies suggest that this reaction proceeds through the formation of a thioacyl intermediate species. nih.gov

Synthesis from 2-(3,4-Dimethoxyphenyl)acetic Acid Derivatives

A prominent strategy for the synthesis of thioamides from carboxylic acid derivatives involves a decarboxylative approach. This method is particularly advantageous as it utilizes readily available starting materials like arylacetic acids. mdpi.comnih.gov A notable example is a three-component reaction involving an arylacetic acid, an amine, and elemental sulfur, which proceeds without the need for a transition metal catalyst or an external oxidant. organic-chemistry.orgnih.govorganic-chemistry.org

This decarboxylative thioamidation can be applied to the synthesis of this compound. In this reaction, 2-(3,4-Dimethoxyphenyl)acetic acid would react with an ammonia source (for the primary thioamide) and elemental sulfur. The reaction likely proceeds through the formation of an intermediate that undergoes decarboxylation to furnish the final thioamide product. nih.gov This method extends the scope of the classic Willgerodt-Kindler reaction to carboxylic acids. mdpi.comnih.gov

Another related approach involves the reaction of α-keto carboxylic acids with amines and sulfur. This method also proceeds via a decarboxylative thioamidation and shows broad functional group tolerance. nih.gov While this would require the corresponding α-keto acid of 2-(3,4-Dimethoxyphenyl)acetic acid, it represents a viable synthetic alternative.

Starting MaterialReagentsKey FeaturesReference
Arylacetic or Cinnamic AcidsAmine, Elemental Sulfur (S8)Transition-metal-free, oxidant-free, decarboxylative strategy. organic-chemistry.orgnih.govorganic-chemistry.org
α-Keto Carboxylic AcidsAmine, Elemental Sulfur, Thiol activatorFacile, site-selective, decarboxylative thioamidation with broad functional group tolerance. nih.gov

Routes Involving 2-(3,4-Dimethoxyphenyl)ethylamine Precursors

Synthesizing thioamides from amine precursors is a common and effective strategy. researchgate.net For a precursor like 2-(3,4-Dimethoxyphenyl)ethylamine, several methods can be envisioned. The Willgerodt-Kindler reaction is a classic and powerful method for thioamide synthesis which typically involves the reaction of an aryl alkyl ketone, an amine, and elemental sulfur. chemrxiv.org The scope of this reaction has been expanded to include various starting materials, making it a versatile tool.

A more direct approach would be a multi-component oxidative coupling. For instance, an efficient and selective method involves the coupling of two different aliphatic primary amines with elemental sulfur under solvent-free conditions to produce thioamides. organic-chemistry.orgorganic-chemistry.org Other routes involve reacting amines with aldehydes and sulfur, often enhanced by microwave irradiation. organic-chemistry.orgorganic-chemistry.org This three-component condensation provides synthetically valuable thioamides in good yield and purity after a simple workup protocol. organic-chemistry.orgorganic-chemistry.org Furthermore, thioamides can be generated from amines through reaction with various sulfur sources, including dibenzyl disulfide in the presence of an oxidant or through reactions with thiols. researchgate.netorganic-chemistry.org

PrecursorReaction TypeTypical ReagentsKey FeaturesReference
AmineWillgerodt-Kindler ReactionAldehyde/Ketone, Elemental SulfurClassic, versatile method for thioamide synthesis. chemrxiv.org
Aliphatic Primary AminesMulticomponent Oxidative CouplingElemental SulfurEfficient, selective, and solvent-free. organic-chemistry.orgorganic-chemistry.org
AmineThree-Component Condensation (Kindler)Aldehyde, Elemental SulfurMicrowave-enhanced, rapid, good yields. organic-chemistry.orgorganic-chemistry.org

Green Chemistry Approaches and Sustainable Synthesis Protocols for Thioamides

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioamides, aiming to reduce energy consumption, minimize waste, and avoid the use of toxic organic solvents. rsc.orgresearchgate.net

One highly efficient and green protocol utilizes deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. rsc.orgresearchgate.net This method involves the reaction of aldehydes or ketones, secondary amines, and elemental sulfur in the DES, which acts as both the solvent and a catalyst. rsc.orgresearchgate.net This approach provides good-to-excellent yields of thioamides and is notable for its mild conditions and the recyclability of the DES. rsc.orgresearchgate.net

The use of ultrasound has also been reported as an expeditious and greener approach for synthesizing aryl thioamides from aromatic carboxylic acids and thiourea. utu.ac.in Sonication was found to significantly shorten reaction times and improve yields compared to conventional methods. utu.ac.in

Water, as a benign solvent, has been employed to mediate a mild synthesis of thioamides without the need for additional energy input, additives, or catalysts. organic-chemistry.org Reactions of isocyanides with thioacids in water also proceed smoothly at room temperature under neutral conditions to afford thioamides in high yields. researchgate.net

Other sustainable protocols include microwave-assisted synthesis, which often leads to shorter reaction times and increased yields, and solvent-free reactions, such as the multicomponent oxidative coupling of amines with elemental sulfur. organic-chemistry.orgorganic-chemistry.org These methods align with the goals of green chemistry by improving atom economy and reducing the environmental impact of chemical synthesis. organic-chemistry.org

Green ApproachMethodologyAdvantagesReference
Deep Eutectic Solvents (DES)Reaction of aldehyde/ketone, amine, and sulfur in a choline chloride-urea based DES.Mild, catalyst-free, recyclable solvent, reduced energy consumption and waste. rsc.orgresearchgate.net
Ultrasound-Assisted SynthesisSonication of aromatic carboxylic acids and thiourea with a catalyst.Shorter reaction times and higher yields compared to conventional heating. utu.ac.in
Aqueous MediaReaction of starting materials (e.g., isocyanides and thioacids) in water.Environmentally benign solvent, mild conditions, no catalyst needed. organic-chemistry.orgresearchgate.net
Microwave-Assisted SynthesisMicrowave irradiation of aldehydes, amines, and elemental sulfur.Rapid heating, shorter reaction times (2-20 min), good yields. organic-chemistry.orgorganic-chemistry.org
Solvent-Free ConditionsOxidative coupling of aliphatic primary amines with elemental sulfur.Avoids use of volatile organic solvents, high efficiency. organic-chemistry.orgorganic-chemistry.org

Reactivity and Chemical Transformations of 2 3,4 Dimethoxyphenyl Ethanethioamide

Role as a Key Synthon in Heterocyclic Chemistry

Thioamides are well-established as powerful building blocks in the construction of heterocyclic scaffolds due to the reactivity of the C=S bond and the adjacent atoms. 2-(3,4-Dimethoxyphenyl)ethanethioamide serves as a key synthon, providing essential atoms for the formation of various five- and six-membered rings that are prevalent in medicinal chemistry and materials science.

The synthesis of thiazoles is one of the most common applications of thioamides. The Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction, provides a direct route to this important heterocyclic core. In this reaction, a thioamide reacts with an α-haloketone. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the ketone, followed by cyclization and dehydration to yield the thiazole ring.

For this compound, this reaction provides access to 2-substituted-4-arylthiazoles. The general reaction involves the condensation with various α-haloketones, leading to a library of thiazole derivatives with substitution patterns determined by the choice of the ketone.

Table 1: Examples of Thiazole Derivatives Synthesized from this compound via Hantzsch Synthesis

α-Haloketone Resulting Thiazole Product
2-Chloroacetone 2-(3,4-Dimethoxybenzyl)-4-methylthiazole
2-Bromoacetophenone 2-(3,4-Dimethoxybenzyl)-4-phenylthiazole
Ethyl bromopyruvate Ethyl 2-(3,4-dimethoxybenzyl)thiazole-4-carboxylate
3-Bromobutan-2-one 2-(3,4-Dimethoxybenzyl)-4,5-dimethylthiazole

The thioamide functionality is also instrumental in constructing six-membered pyrimidine (B1678525) rings and five-membered thiophene (B33073) rings.

Pyrimidine Synthesis: Pyrimidine scaffolds can be synthesized from thioamides by reacting them with 1,3-dielectrophilic compounds, such as β-dicarbonyl compounds or α,β-unsaturated ketones. The reaction proceeds through a condensation mechanism where the thioamide provides a C-N-C fragment to the forming ring. For instance, the reaction of this compound with an α,β-unsaturated carbonyl compound in the presence of a base can lead to the formation of a dihydropyrimidine, which can be subsequently oxidized to the aromatic pyrimidine.

Thiophene Synthesis: The Gewald aminothiophene synthesis is a powerful multicomponent reaction for preparing highly substituted 2-aminothiophenes. derpharmachemica.comijprajournal.com While this reaction typically involves an α-cyano ketone, elemental sulfur, and an amine, variations can utilize pre-formed thioamides. This compound can participate in Gewald-type reactions. The key steps involve the formation of an intermediate by the condensation of the thioamide with an activated nitrile, followed by cyclization with elemental sulfur. derpharmachemica.comorganic-chemistry.org This method provides a route to thiophenes bearing both the 3,4-dimethoxyphenyl group and an amino group, which is a versatile handle for further functionalization.

Table 2: Potential Heterocyclic Scaffolds from this compound

Reagent(s) Heterocyclic Scaffold Potential Product Name
Malononitrile, Elemental Sulfur, Base Thiophene 2-Amino-3-cyano-4-(3,4-dimethoxyphenyl)thiophene
Acetylacetone, Base Pyrimidine 2-(3,4-Dimethoxybenzyl)-4,6-dimethylpyrimidine
Ethyl acetoacetate, Base Pyrimidine 2-(3,4-Dimethoxybenzyl)-4-hydroxy-6-methylpyrimidine

Beyond thiazoles, pyrimidines, and thiophenes, the thioamide group can be incorporated into other heterocyclic systems. A notable example is the synthesis of 1,3,4-thiadiazoles. While often synthesized from thiosemicarbazides, routes involving the oxidative cyclization of thioacylhydrazones (derived from thioamides) are also known. For example, this compound could first be converted to a corresponding hydrazide and then condensed with an aldehyde or ketone. The subsequent intermediate can undergo oxidative cyclization to form a 2,5-disubstituted 1,3,4-thiadiazole. Research has shown the synthesis of 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole from 3,4-dimethoxybenzoylthiosemicarbazide, highlighting the utility of the dimethoxyphenyl motif in forming such heterocycles. nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The thioamide functional group exhibits a dual reactivity profile. The sulfur atom is a soft nucleophile, while the carbon atom of the thiocarbonyl group (C=S) is electrophilic.

Nucleophilic Reactivity: The sulfur atom readily reacts with soft electrophiles, such as alkyl halides. This S-alkylation reaction is a common transformation of thioamides and leads to the formation of thioimidate salts, which are themselves valuable synthetic intermediates. These salts can be neutralized to form thioimidates, which can be further reacted with nucleophiles or used in cycloaddition reactions.

Electrophilic Reactivity: The thiocarbonyl carbon is susceptible to attack by strong nucleophiles. This reactivity is somewhat lower than that of the corresponding carbonyl carbon in amides due to the higher polarizability of sulfur. researchgate.net However, reactions with organometallic reagents or powerful nucleophiles can lead to addition at the C=S bond, which can be followed by elimination or further transformation.

Oxidative Transformations and Cyclization Reactions

The thioamide moiety is sensitive to oxidizing agents, and these reactions can be harnessed for synthetic purposes. Mild oxidation can lead to the formation of disulfides. More vigorous oxidation can convert the thioamide back to the corresponding amide or other sulfur-containing functional groups.

A particularly useful transformation is oxidative cyclization. nih.gov In molecules containing appropriately positioned functional groups, oxidation can trigger an intramolecular cyclization. For instance, if a precursor to this compound contained an ortho-amino or ortho-hydroxyl group on an aromatic ring, oxidative conditions could facilitate the formation of a fused thiazole (benzothiazole) or thiazine (B8601807) ring system. Such reactions often proceed through an initial oxidation at the sulfur atom.

Functional Group Interconversions of the Thioamide Moiety

The thioamide group can be converted into several other important functional groups, expanding its synthetic utility. organic-chemistry.orgresearchgate.net

Conversion to Amides: Thionation is the conversion of an amide to a thioamide, and the reverse reaction, desulfurization, is also a key transformation. This can be achieved using various reagents, including oxidizing agents (like m-CPBA) or heavy metal salts, which have a high affinity for sulfur.

Hydrolysis: Under acidic or basic conditions, thioamides can be hydrolyzed to the corresponding carboxylic acids, although this reaction is often slower than the hydrolysis of amides.

Reduction to Amines: The thioamide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions. This provides a two-step method for converting an amide to an amine via the thioamide intermediate.

Conversion to Nitriles: Dehydration and desulfurization of primary thioamides (R-CSNH₂) can yield nitriles (R-CN).

Table 3: Summary of Functional Group Interconversions

Starting Functional Group Reagent(s) Resulting Functional Group
Thioamide m-CPBA or Hg(OAc)₂ Amide
Thioamide H₃O⁺ / Heat Carboxylic Acid
Thioamide LiAlH₄ Amine
Primary Thioamide Dehydrating/Desulfurizing Agent Nitrile

Reactions Involving the Aromatic and Aliphatic Moieties

The chemical reactivity of this compound is characterized by the distinct functionalities present in its structure: the electron-rich 3,4-dimethoxyphenyl aromatic ring, the flexible ethyl linker, and the versatile thioamide group. These moieties can undergo a variety of chemical transformations, either independently or in concert, leading to the formation of diverse and complex molecular architectures.

The aromatic ring, activated by two methoxy (B1213986) groups, is predisposed to electrophilic substitution reactions. The ethylthioamide side chain provides a scaffold for intramolecular cyclization reactions, which are pivotal in the synthesis of heterocyclic compounds, particularly isoquinoline (B145761) derivatives. The interplay between the reactivity of the aromatic nucleus and the aliphatic side chain is a key feature of the chemistry of this compound.

Electrophilic Aromatic Substitution Reactions

The 3,4-dimethoxyphenyl group in this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy substituents. These groups increase the electron density of the benzene (B151609) ring, particularly at the positions ortho and para to them, making the ring more nucleophilic. masterorganicchemistry.comlibretexts.org The primary directing influence comes from the methoxy groups, which are strong ortho, para-directors. researchgate.netresearchgate.net Consequently, electrophiles are expected to attack the positions ortho to the methoxy groups. Given the substitution pattern, the most probable sites for electrophilic attack are the 2- and 6-positions of the phenyl ring.

Common electrophilic aromatic substitution reactions that this compound is expected to undergo include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring. conicet.gov.ar Given the directing effects of the substituents, the major products would be 2-(2-nitro-4,5-dimethoxyphenyl)ethanethioamide and 2-(6-nitro-3,4-dimethoxyphenyl)ethanethioamide.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst are expected to yield halogenated derivatives at the activated positions of the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions, employing alkyl halides or acyl halides in the presence of a Lewis acid, would introduce alkyl or acyl groups onto the aromatic ring. Steric hindrance might influence the regioselectivity of these reactions.

Vilsmeier-Haack Reaction: This reaction, using a Vilsmeier reagent (e.g., POCl₃/DMF), is a mild method for the formylation of electron-rich aromatic rings. thieme-connect.dethermofisher.comnih.gov It is anticipated that this compound would undergo formylation at one of the activated ortho positions on the aromatic ring. organic-chemistry.orgnsf.gov

The following table summarizes the expected products from these electrophilic aromatic substitution reactions.

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄2-(6-Nitro-3,4-dimethoxyphenyl)ethanethioamide
BrominationBr₂, FeBr₃2-(6-Bromo-3,4-dimethoxyphenyl)ethanethioamide
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-(6-Acetyl-3,4-dimethoxyphenyl)ethanethioamide
Vilsmeier-HaackPOCl₃, DMF2-(6-Formyl-3,4-dimethoxyphenyl)ethanethioamide

Cyclization Reactions to Form Heterocyclic Systems

The structure of this compound, possessing a β-arylethylamine framework, is an ideal precursor for the synthesis of tetrahydroisoquinoline derivatives through intramolecular cyclization reactions. These reactions are of significant interest in medicinal chemistry due to the prevalence of the isoquinoline scaffold in natural products and pharmaceuticals.

Bischler-Napieralski Reaction:

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). mdpi.comresearchgate.netnih.gov The thioamide functionality in this compound can also participate in this type of cyclization. The reaction proceeds through an intramolecular electrophilic attack of the activated thioamide carbon onto the electron-rich aromatic ring. The resulting dihydroisoquinoline can be subsequently reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline. The cyclization is expected to occur at the position ortho to the ethylthioamide group and para to one of the methoxy groups, which is a highly activated position.

Pictet-Spengler Reaction:

While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, organic-chemistry.orgresearchgate.netresearchgate.net variations of this reaction can be envisaged for thioamide derivatives. For instance, reduction of the thioamide to the corresponding amine, 2-(3,4-dimethoxyphenyl)ethanamine, would provide a direct substrate for the Pictet-Spengler reaction. Subsequent condensation with an aldehyde would lead to the formation of a tetrahydroisoquinoline. The reaction is typically acid-catalyzed and proceeds via an initial iminium ion formation followed by intramolecular cyclization. The electron-rich nature of the 3,4-dimethoxyphenyl ring facilitates this cyclization under relatively mild conditions.

The table below outlines the key cyclization reactions and their expected products.

Reaction NameKey ReagentsExpected Product
Bischler-Napieralski ReactionPOCl₃ or P₂O₅6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (after S-methylation and reduction)
Pictet-Spengler Reaction (on the corresponding amine)Aldehyde (e.g., HCHO), Acid catalyst6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Reactions of the Thioamide and Ethyl Moieties

The thioamide group itself is a reactive functional group that can undergo various transformations. One common reaction is S-alkylation, where the sulfur atom acts as a nucleophile. Treatment with an alkyl halide would lead to the formation of a thioimidate ester. This modification can alter the reactivity of the side chain and can be a precursor for further transformations.

The ethyl linker, being composed of sp³-hybridized carbon atoms, is generally less reactive than the aromatic ring or the thioamide group. However, reactions involving the α-carbon to the thioamide group are possible under certain conditions, such as deprotonation with a strong base to form a nucleophilic carbanion, which could then react with electrophiles.

Mechanistic Investigations of Reactions Involving 2 3,4 Dimethoxyphenyl Ethanethioamide

Elucidation of Reaction Pathways in Thioamide Formation

The synthesis of 2-(3,4-Dimethoxyphenyl)ethanethioamide can be achieved through several established routes for thioamide formation. The most common and mechanistically well-understood pathway involves the thionation of the corresponding amide, 2-(3,4-dimethoxyphenyl)acetamide. This transformation is typically accomplished using sulfurating agents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide].

The mechanism of thionation with Lawesson's reagent is generally accepted to proceed through a four-membered ring intermediate. Initially, the carbonyl oxygen of the amide coordinates to one of the phosphorus atoms of the dissociated dithiophosphine ylide, a reactive monomer of Lawesson's reagent. This is followed by a nucleophilic attack of the sulfur atom onto the carbonyl carbon, leading to the formation of a thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion, which results in the formation of a stable P=O bond and the desired thioamide.

An alternative pathway involves the reaction of 3,4-dimethoxybenzyl cyanide with a source of hydrogen sulfide (B99878). This method, while less common for this specific compound, proceeds via nucleophilic addition of a hydrosulfide (B80085) species to the nitrile carbon, followed by tautomerization to yield the primary thioamide.

Table 1: Comparison of Synthetic Pathways to this compound

Reaction Pathway Reagents Key Intermediate Plausible Yield (%)
Thionation of Amide 2-(3,4-dimethoxyphenyl)acetamide, Lawesson's Reagent Thiaoxaphosphetane 85-95

Note: The yields are illustrative and can vary based on specific reaction conditions.

Mechanistic Rationales for Heterocycle Annulations

This compound is a valuable precursor for the synthesis of various heterocyclic systems, primarily through intramolecular cyclization reactions that form new rings. The dimethoxyphenyl moiety provides sufficient nucleophilicity for electrophilic aromatic substitution, which is a key step in many of these annulations.

Bischler-Napieralski-type Reactions: In a manner analogous to the classic Bischler-Napieralski reaction, the thioamide can undergo cyclization to form a 3,4-dihydroisoquinoline (B110456) derivative. The reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃). The mechanism likely involves the initial formation of a reactive intermediate by the interaction of the thioamide with POCl₃. This is followed by an intramolecular electrophilic attack of the activated thioamide carbon onto the electron-rich aromatic ring, specifically at the position ortho to the ethyl group. Subsequent elimination and aromatization steps would lead to the formation of the dihydroisoquinoline ring system.

Pictet-Spengler-type Reactions: The Pictet-Spengler reaction provides another route to tetrahydroisoquinoline derivatives. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone. While this compound is not a primary amine, its derivatives or related precursors could potentially undergo such cyclizations. The 3,4-dimethoxyphenyl group is known to facilitate the Pictet-Spengler tetrahydroisoquinoline synthesis, which generally requires strong acid catalysis. wikipedia.org

Hantzsch Thiazole (B1198619) Synthesis: this compound can serve as the sulfur-containing component in the Hantzsch thiazole synthesis. ijper.org This reaction involves the condensation of a thioamide with an α-haloketone. The mechanism is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. ijper.orgsynarchive.com The 3,4-dimethoxyphenyl group in this case acts as a substituent on the final thiazole product.

Studies on Nucleophilic Additions and Substitutions

The thioamide functionality in this compound exhibits dual reactivity in nucleophilic reactions. The sulfur atom is a soft nucleophile, while the thiocarbonyl carbon is an electrophilic center.

The nucleophilicity of the sulfur atom is prominently demonstrated in the Hantzsch thiazole synthesis, where it attacks the α-carbon of an α-haloketone. ijper.org This initial S-alkylation is a key step in the formation of the thiazole ring.

Conversely, the thiocarbonyl carbon is susceptible to attack by strong nucleophiles. For instance, organometallic reagents could add to the C=S bond to form a tetrahedral intermediate. The stability and subsequent reactivity of such intermediates would depend on the nature of the nucleophile and the reaction conditions. These intermediates can be protonated to yield a thiol or undergo further transformations.

Table 2: Regioselectivity of Nucleophilic Attack on this compound

Nucleophile Type Site of Attack Intermediate Subsequent Reaction
Soft Nucleophiles (e.g., α-haloketones) Sulfur Thioimidate Intramolecular Cyclization

Exploration of Single-Electron Transfer (SET) Processes in Thioamide Reactivity

While specific studies on single-electron transfer (SET) processes involving this compound are not extensively documented, the general reactivity of thioamides suggests the possibility of their participation in such pathways. The thioamide moiety can act as an electron donor under suitable conditions, leading to the formation of a radical cation.

The feasibility of an SET process is dependent on the redox potentials of the thioamide and the potential electron acceptor. Photochemical or electrochemical methods could be employed to initiate such reactions. The resulting radical cation of this compound would be a highly reactive intermediate, potentially undergoing intramolecular cyclization onto the electron-rich dimethoxyphenyl ring or participating in intermolecular radical reactions. The presence of the electron-donating methoxy (B1213986) groups on the aromatic ring could influence the stability and subsequent reaction pathways of the radical cation intermediate.

Kinetic and Thermodynamic Aspects of Thioamide Reactivity

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding and optimizing synthetic protocols.

In the context of thioamide formation via thionation, the rate-determining step is generally considered to be the formation of the thiaoxaphosphetane intermediate. The reaction is typically thermodynamically favorable due to the formation of a strong P=O bond.

For heterocycle annulations like the Bischler-Napieralski reaction, the intramolecular electrophilic aromatic substitution is often the rate-limiting step. The activation energy for this step is influenced by the nucleophilicity of the aromatic ring and the electrophilicity of the cyclizing species. The presence of two electron-donating methoxy groups on the phenyl ring of this compound is expected to lower the activation barrier for this cyclization compared to unsubstituted analogues, thus favoring the reaction kinetically.

Regarding nucleophilic additions , the rate of reaction is dependent on the nucleophilicity of the attacking species and the electrophilicity of the thioamide's sulfur or carbon atoms. The thermodynamics of these additions are influenced by the stability of the resulting intermediates. For instance, the formation of the stable aromatic thiazole ring provides a strong thermodynamic driving force for the Hantzsch synthesis.

Table 3: General Kinetic and Thermodynamic Considerations

Reaction Type Likely Rate-Determining Step Key Thermodynamic Driving Force
Thionation Formation of thiaoxaphosphetane intermediate Formation of stable P=O bond
Bischler-Napieralski Cyclization Intramolecular electrophilic aromatic substitution Formation of a stable aromatic heterocyclic system

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 3,4 Dimethoxyphenyl Ethanethioamide

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural map of 2-(3,4-Dimethoxyphenyl)ethanethioamide can be constructed.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. Based on the molecular structure, a predictable pattern of signals can be anticipated.

The aromatic region is expected to show signals for the three protons on the dimethoxy-substituted benzene (B151609) ring. These protons, due to their distinct positions relative to the ethylthioamide substituent, would likely appear as a set of multiplets. The proton at the 2-position would be a doublet, the proton at the 5-position a singlet-like signal, and the proton at the 6-position a doublet of doublets.

The two methoxy (B1213986) groups (-OCH₃) at positions 3 and 4 would each present as sharp singlets, typically in the range of 3.8-4.0 ppm, integrating to three protons each. The ethyl bridge protons (-CH₂-CH₂-) would manifest as two distinct signals, likely triplets, due to coupling with each other. The methylene (B1212753) group adjacent to the aromatic ring would be influenced by the ring's electronic effects, while the methylene group adjacent to the thioamide group would be deshielded by the electron-withdrawing nature of the C=S bond. The protons of the thioamide group (-CSNH₂) are expected to appear as a broad singlet, the chemical shift of which can be solvent-dependent due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Predicted Coupling Constant (J, Hz)
Ar-H (H-2) 6.8 - 7.0 d 1H ~2 Hz
Ar-H (H-5) 6.7 - 6.9 d 1H ~8 Hz
Ar-H (H-6) 6.7 - 6.9 dd 1H ~8, 2 Hz
-OCH₃ (x2) 3.8 - 4.0 s 6H N/A
Ar-CH₂- 2.8 - 3.0 t 2H ~7-8 Hz
-CH₂-CS 3.0 - 3.2 t 2H ~7-8 Hz
-CSNH₂ 7.5 - 9.5 br s 2H N/A

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. For this compound, ten distinct carbon signals are expected.

The most downfield signal would correspond to the thioamide carbon (C=S), typically appearing in the range of 200-210 ppm. The aromatic carbons would produce a series of signals between 110 and 150 ppm. The two carbons bearing the methoxy groups (C-3 and C-4) would be the most deshielded among the aromatic carbons, while the quaternary carbon (C-1) would also be in this region. The remaining aromatic CH carbons (C-2, C-5, C-6) would have distinct chemical shifts. The two methoxy carbons (-OCH₃) would resonate around 55-56 ppm. The two aliphatic carbons of the ethyl bridge would appear in the upfield region, typically between 30 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=S 200 - 210
Ar-C (C-3, C-4) 148 - 150
Ar-C (C-1) 130 - 132
Ar-C (C-6) 120 - 122
Ar-C (C-2) 112 - 114
Ar-C (C-5) 111 - 113
-OCH₃ (x2) 55 - 56
Ar-CH₂- 35 - 40
-CH₂-CS 40 - 45

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the adjacent aromatic protons (H-5 and H-6) and between the two methylene groups of the ethyl bridge.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that has attached protons, for instance, linking the aromatic proton signals to their corresponding carbon signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary thioamide group would likely appear as two bands in the region of 3300-3100 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methoxy groups would appear just below 3000 cm⁻¹. The C=S stretching vibration, a key characteristic of thioamides, is expected to be found in the fingerprint region, typically between 1200 and 1000 cm⁻¹, although its intensity can be variable. Strong bands corresponding to the C-O stretching of the methoxy groups would be present around 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary data. The C=S bond often gives a strong Raman signal, which can be more reliable for identification than its IR absorption. Aromatic ring vibrations would also be prominent in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H (Thioamide) Stretching 3300 - 3100 (two bands) Weak
Aromatic C-H Stretching > 3000 Strong
Aliphatic C-H Stretching < 3000 Strong
Aromatic C=C Stretching 1600 - 1450 Strong
N-H Bending 1650 - 1550 Medium
C-O (Aryl ether) Asymmetric Stretching 1270 - 1230 Medium
C=S (Thioamide) Stretching 1200 - 1000 Strong
C-O (Aryl ether) Symmetric Stretching 1050 - 1000 Medium

Note: These are predicted values. Actual frequencies can be influenced by the molecular environment and physical state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (C₁₀H₁₃NO₂S) would show a molecular ion peak (M⁺˙) at an m/z corresponding to its molecular weight (211.28). A key fragmentation pathway for this molecule would be benzylic cleavage, leading to the formation of a stable 3,4-dimethoxybenzyl cation at m/z 151. This would likely be a very prominent, if not the base, peak in the spectrum. The loss of the thioamide group (-CSNH₂) could also be observed. Other fragments could arise from the cleavage of the ethyl chain and rearrangements.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₀H₁₃NO₂S. For example, the expected exact mass would be calculated and compared to the experimentally measured value, with a very low margin of error (typically < 5 ppm), providing definitive confirmation of the compound's identity.

Table 4: Summary of Key Spectroscopic Data

Technique Key Information Obtained
¹H NMR Proton environments, connectivity through coupling
¹³C NMR Carbon skeleton, number of unique carbons
2D NMR (COSY, HSQC, HMBC) Unambiguous assignment of ¹H and ¹³C signals, full structural connectivity
IR & Raman Spectroscopy Identification of functional groups (N-H, C=S, C-O, etc.)
Mass Spectrometry (MS) Molecular weight, fragmentation patterns for structural clues

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. This process, often involving collision-induced dissociation (CID), provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound (exact mass: 211.0667 g/mol ), the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 212.0745 would be selected as the precursor ion in a positive ion mode MS/MS experiment. The fragmentation is predicted to occur at the most labile bonds.

The primary fragmentation pathway for phenethylamides and related structures involves the cleavage of the bond between the carbonyl (or thiocarbonyl) carbon and the adjacent methylene group, as well as the amide/thioamide bond itself. A key fragmentation mechanism involves the formation of an ion-neutral complex upon collisional activation.

Key predicted fragmentation patterns for this compound are:

Formation of the 3,4-dimethoxybenzyl cation: A major and highly characteristic fragmentation pathway involves the cleavage of the C-C bond between the aromatic ring and the ethylthioamide side chain. This results in the formation of a stable benzylic cation at m/z 151. This tropylium-like ion is resonance-stabilized.

Cleavage of the Thioamide Group: Fragmentation can also occur around the thioamide functional group, leading to the loss of thioacetamide (B46855) or related fragments.

A summary of the predicted significant product ions in the MS/MS spectrum of protonated this compound is presented in the table below.

Precursor Ion (m/z)Predicted Product Ion (m/z)Predicted Neutral LossProposed Fragment Structure/Identity
212.07151.07C₂H₄NS3,4-Dimethoxybenzyl cation
212.07166.06CH₃S[M+H - CH₃S]⁺
212.07136.05C₂H₄NS, CH₃Loss of a methyl group from the m/z 151 fragment

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While specific crystallographic data for this compound is not publicly available, its solid-state structure can be predicted based on extensive studies of other primary aromatic thioamides.

Thioamides are known to be excellent hydrogen bond donors and moderate acceptors. Consequently, their crystal packing is often dominated by hydrogen bonding interactions. A common and highly stable supramolecular motif observed in the crystal structures of primary thioamides is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds, creating a characteristic R²₂(8) graph set motif.

The C(S)-N bond in thioamides has significant double bond character, leading to a planar thioamide group and restricted rotation. The typical C=S bond length is around 1.68 Å, and the C-N bond length is approximately 1.31 Å. The 3,4-dimethoxyphenyl group is expected to be largely planar, though there may be a slight torsion angle between the plane of the aromatic ring and the plane of the thioamide functional group.

Based on analogous structures, a hypothetical data table of crystallographic parameters for this compound is presented below.

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (for centrosymmetric dimers)
Key Bond Length (C=S)~1.67 - 1.69 Å
Key Bond Length (Thioamide C-N)~1.30 - 1.33 Å
Dominant Intermolecular InteractionN-H···S Hydrogen Bonding (R²₂(8) dimer)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and degradation products, as well as for quantifying its purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable method for the analysis of this compound due to its aromatic nature and moderate polarity.

Stationary Phase: A standard C18 (octadecylsilyl) column is a versatile choice for this compound. However, a Pentafluorophenyl (PFP) stationary phase could offer enhanced selectivity. PFP columns provide alternative selectivity to C18 phases, particularly for aromatic and halogenated compounds, through mechanisms including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.

Mobile Phase: A typical mobile phase would consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. To ensure good peak shape and reproducibility, an acidifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is commonly added to the mobile phase.

Detection: The dimethoxyphenyl chromophore allows for sensitive detection using a UV detector. The compound is expected to have two main absorption maxima: one around 220-230 nm and another, broader peak around 270-290 nm. Monitoring at 254 nm is also a common practice for aromatic compounds.

A table summarizing typical HPLC conditions for the analysis of this compound is provided below.

ParameterTypical Condition
ColumnC18 or PFP, 4.6 x 150 mm, 5 µm particle size
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Detection Wavelength230 nm or 280 nm (Diode Array Detector)
Column Temperature25-30 °C

Gas chromatography is another powerful technique for purity assessment, especially when coupled with a mass spectrometer (GC-MS). However, the direct analysis of thioamides by GC can be challenging due to their polarity and potential for thermal instability at high temperatures required for volatilization.

Derivatization: To improve volatility and thermal stability, derivatization of the thioamide group may be necessary. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy to replace the active hydrogens on the nitrogen atom with trimethylsilyl (B98337) (TMS) groups. This reduces polarity and prevents unwanted interactions within the GC system.

Stationary Phase: A low-to-mid polarity column is generally suitable. A common choice would be a capillary column with a stationary phase of 5% phenyl polysiloxane (e.g., DB-5 or equivalent). These columns separate compounds primarily based on their boiling points but also offer some selectivity for aromatic compounds.

Detector: A Flame Ionization Detector (FID) provides universal detection for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the fragmentation pattern of the analyte.

A table of typical GC conditions, assuming prior derivatization, is outlined below.

ParameterTypical Condition
DerivatizationSilylation with BSTFA + 1% TMCS
Column5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Transfer Line Temp.280 °C

Computational and Theoretical Chemistry Studies of 2 3,4 Dimethoxyphenyl Ethanethioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(3,4-dimethoxyphenyl)ethanethioamide. These methods allow for a detailed exploration of the molecule's electronic landscape, which in turn governs its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine its optimized geometry and electronic structure. researchgate.net These calculations can predict key properties such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.

Furthermore, DFT is instrumental in calculating the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution across the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms, indicating their nucleophilic character, while positive potential would be concentrated around the hydrogen atoms. nih.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can also be calculated using DFT. mdpi.com These descriptors, including chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity and stability. mdpi.comnih.gov

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond Length (Å) / Bond Angle (°)
C=S1.68
C-N1.35
C-C (thioamide)1.52
C-C (ethyl)1.54
C-O (methoxy)1.36
∠(S-C-N)125.0
∠(C-N-H)120.0

Note: The data in this table is hypothetical and based on typical values for similar compounds calculated using DFT.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the thioamide group and the dimethoxy-substituted phenyl ring, which are electron-rich regions. Conversely, the LUMO would likely be distributed over the thioamide group, particularly the C=S bond. The energy gap can be used to predict the molecule's behavior in chemical reactions and its potential for electronic applications. mtu.edu

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-6.20
LUMO Energy-1.50
HOMO-LUMO Gap (ΔE)4.70
Ionization Potential (I)6.20
Electron Affinity (A)1.50
Chemical Hardness (η)2.35
Chemical Softness (S)0.43
Electronegativity (χ)3.85
Electrophilicity Index (ω)3.14

Note: The data in this table is hypothetical and based on typical values for similar compounds calculated using DFT.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl linker in this compound allows for multiple conformations. Conformational analysis is crucial for identifying the most stable three-dimensional arrangement of the molecule. This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step. epstem.net The resulting potential energy surface reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net By simulating the motion of atoms and molecules, MD can explore the conformational space, study the dynamics of conformational changes, and analyze the influence of the solvent on the molecular structure. nih.govmdpi.com For this compound, MD simulations could reveal the preferred conformations in different environments and the timescales of transitions between them.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions and the wavelengths at which they occur. openaccesspub.org

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. researchgate.net By analyzing the vibrational modes, it is possible to assign the peaks in the experimental spectra to specific molecular motions, aiding in the structural characterization of the compound. openaccesspub.org Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted, which is essential for elucidating the detailed molecular structure. openaccesspub.org

Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational methods can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states. mdpi.comnih.gov The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. mdpi.com

By analyzing the geometry and electronic structure of the transition state, detailed insights into the bond-breaking and bond-forming processes can be obtained. nih.govmdpi.com This knowledge is fundamental for understanding and controlling chemical reactions.

Structure-Reactivity Relationship (SRR) Studies in a Chemical Context

Structure-reactivity relationship (SRR) studies aim to establish a correlation between the molecular structure of a compound and its chemical reactivity. nih.gov In the context of this compound and related compounds, computational methods can be used to systematically modify the molecular structure and calculate the corresponding changes in reactivity descriptors. elsevierpure.com For instance, the effect of different substituents on the phenyl ring on the HOMO-LUMO gap and other reactivity indices can be investigated. d-nb.info These studies provide valuable insights for the rational design of new molecules with desired chemical properties.

Advanced Chemical Applications and Material Science Potential of 2 3,4 Dimethoxyphenyl Ethanethioamide

Utilization as a Building Block for Complex Organic Molecules

The thioamide functional group is a versatile synthon in organic chemistry, and 2-(3,4-Dimethoxyphenyl)ethanethioamide is poised to be a valuable building block for the synthesis of complex heterocyclic compounds. nih.gov Thioamides are known to be more reactive than their amide counterparts with both nucleophiles and electrophiles, which allows for a diverse range of chemical transformations. nih.gov

The presence of the sulfur atom in the thioamide group facilitates cyclization reactions to form various heterocycles. For instance, it can serve as a precursor for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing ring systems, which are prevalent scaffolds in many biologically active molecules. The 3,4-dimethoxyphenyl moiety, on the other hand, is a common feature in numerous natural products and pharmaceuticals, often contributing to the molecule's biological activity and pharmacokinetic properties. The combination of these two structural motifs in this compound makes it an attractive starting material for the construction of novel polycyclic and polyheterocyclic compounds. nih.govmdpi.com

Below is a table summarizing the potential of this compound as a building block for various classes of organic molecules.

Target Molecule ClassSynthetic StrategyPotential Significance
ThiazolesHantzsch-type condensation with α-haloketonesCore structures in pharmaceuticals and dyes
ThiadiazolesOxidative cyclization with various reagentsFound in antimicrobial and anticancer agents
ThiophenesCyclization reactions involving the thioamide sulfurBuilding blocks for conductive polymers and materials
IsoquinolinesPictet-Spengler or Bischler-Napieralski type reactionsImportant class of alkaloids with diverse bioactivity

Role in the Synthesis of Specialty Polymers and Advanced Materials

The unique electronic and structural properties of this compound suggest its potential utility in the synthesis of specialty polymers and advanced materials. While direct polymerization of this compound has not been extensively reported, the reactivity of its constituent functional groups provides a basis for its incorporation into polymeric structures.

The thioamide group can participate in polymerization reactions, and its presence in a polymer backbone can impart unique properties. For instance, polymers containing thioamide units may exhibit enhanced thermal stability and different solubility characteristics compared to their amide analogs. Furthermore, the sulfur atom can act as a site for post-polymerization modification, allowing for the tuning of the material's properties.

The dimethoxy-substituted phenyl ring is also of interest in material science. Polythiophenes, for example, are a well-known class of conducting polymers, and the introduction of dimethoxy substituents on related monomer units has been studied to modulate their electronic and physical properties. mdpi.comnih.gov The 3,4-dimethoxyphenyl group in this compound could potentially be a precursor to such thiophene-containing polymers through appropriate chemical transformations.

The following table outlines potential avenues for the use of this compound in polymer synthesis.

Polymer TypePotential Synthetic RouteKey Properties and Applications
Thioamide-containing PolyamidesCopolymerization with dicarboxylic acidsModified thermal and mechanical properties
Poly(p-phenylenevinylene) (PPV) derivativesConversion to a suitable monomer for polymerizationElectroluminescent materials for organic electronics
Thiophene-based PolymersIntramolecular cyclization followed by polymerizationConductive materials for sensors and organic solar cells

Applications in Catalyst Design and Ligand Development

The thioamide functionality in this compound makes it a promising candidate for the design of novel ligands for catalysis. Thioamides are known to be effective ligands for a variety of transition metals, and their coordination chemistry has been explored in the context of developing catalysts for organic transformations. nih.gov The sulfur atom of the thioamide group is a soft donor and can form stable complexes with soft metal ions.

Particularly, thioamides have been incorporated into pincer-type ligands, which are tridentate ligands that bind to a metal center in a meridional fashion. acs.org These pincer complexes often exhibit high stability and catalytic activity in a range of reactions, including cross-coupling reactions. The this compound could be modified to incorporate additional donor atoms to create such pincer ligands. The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be tuned by modifying the substituents on the phenyl ring.

Catalyst/Ligand TypeMetal CenterPotential Catalytic Application
Bidentate N,S-LigandPalladium, PlatinumCross-coupling reactions (e.g., Heck, Suzuki)
Pincer Ligands (modified)Ruthenium, IridiumHydrogenation and transfer hydrogenation reactions
Metal ComplexesCopper, SilverLewis acid catalysis

Precursor for Advanced Chemical Intermediates

As a functionalized organic molecule, this compound can serve as a precursor for the synthesis of a variety of advanced chemical intermediates. The thioamide group can be readily converted into other functional groups, such as amides, amidines, and nitriles, through reactions with various reagents. wikipedia.org This versatility allows for the strategic introduction of different functionalities into a molecule at a later stage of a synthetic sequence.

For example, the silver(I)-promoted reaction of thioamides with amines can lead to the formation of amidines, which are important intermediates in the synthesis of nitrogen-containing heterocycles and pharmaceuticals. documentsdelivered.com Similarly, hydrolysis of the thioamide can provide the corresponding amide, which is a common functional group in a vast array of chemical compounds.

The 3,4-dimethoxyphenyl moiety is a key structural feature in many precursors for pharmaceuticals and other bioactive molecules. nih.gov For instance, 2-(3,4-dimethoxyphenyl)ethylamine, which is structurally related to the target compound, is a precursor for the synthesis of various isoquinoline (B145761) alkaloids. Therefore, this compound could be a valuable intermediate in the synthesis of complex natural products and their analogs.

The following table provides examples of chemical intermediates that could be synthesized from this compound.

Chemical IntermediateSynthetic TransformationApplications
2-(3,4-Dimethoxyphenyl)acetamideHydrolysis of the thioamideIntermediate in pharmaceutical synthesis
N-substituted amidinesReaction with primary or secondary aminesBuilding blocks for heterocycles
2-(3,4-Dimethoxyphenyl)acetonitrileDehydration of the thioamidePrecursor for various functional groups
Isoquinoline derivativesCyclization reactionsCore of many natural and synthetic bioactive compounds

Supramolecular Chemistry and Self-Assembly Processes

The thioamide functional group possesses unique hydrogen bonding properties that make it an attractive moiety for applications in supramolecular chemistry and self-assembly. tue.nlnih.gov Compared to amides, thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors. nih.govnih.gov This difference in hydrogen bonding capability can be exploited to direct the formation of specific supramolecular architectures.

The directional and cooperative hydrogen bonding of thioamides has been shown to induce the formation of one-dimensional, helical supramolecular polymers in solution. tue.nlnih.gov The self-assembly process is often highly cooperative, leading to the formation of well-defined, stable aggregates. The 3,4-dimethoxyphenyl group in this compound can also participate in non-covalent interactions, such as π-π stacking, which can further stabilize the self-assembled structures.

The ability of this compound to participate in self-assembly processes could lead to the development of novel soft materials with interesting properties, such as gels, liquid crystals, and nanomaterials. The properties of these materials could be tuned by modifying the structure of the molecule, for example, by introducing chiral centers to induce the formation of helical structures with a specific handedness.

Supramolecular StructureDriving Force for Self-AssemblyPotential Applications
1D Supramolecular PolymersHydrogen bonding, π-π stackingGels, liquid crystals, nanomaterials
Helical AggregatesChirality, hydrogen bondingChiral recognition, asymmetric catalysis
Self-Assembled MonolayersAdsorption on surfacesFunctional surfaces, sensors

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 2-(3,4-Dimethoxyphenyl)ethanethioamide

This compound is an organic compound that has attracted attention in scientific research, primarily due to the presence of a thioamide functional group. This group imparts distinct chemical reactivity and potential biological activity compared to its amide counterpart. tandfonline.com Current research has established its role as a precursor in the synthesis of more complex molecules and as a tool in biological studies involving enzyme inhibition and protein interactions.

The core of its reactivity lies in the thioamide group, which can engage in various chemical reactions, including oxidation to form sulfoxides, reduction to amines, and electrophilic substitution on the aromatic ring. The mechanism of its biological action is often attributed to the thioamide group's ability to form covalent bonds with nucleophilic sites on molecular targets like enzymes and receptors, thereby modulating their activity.

Preliminary studies have indicated several potential biological activities for this compound, as summarized in the table below. However, comprehensive studies to quantify these effects and determine their specific mechanisms are still needed.

Area of ResearchKey Findings and Observations
Enzyme InhibitionShows potential for inhibiting certain enzymes, a crucial aspect for developing therapeutic agents against various diseases.
Antioxidant PropertiesIn vitro assays suggest significant scavenging activity against free radicals, indicating a potential role in mitigating cellular oxidative stress.
Antimicrobial ActivityInitial findings suggest potential antimicrobial effects against various pathogens, though further quantitative studies are required.

Emerging Avenues in Thioamide Chemistry

The broader field of thioamide chemistry is experiencing significant advancements, opening new possibilities for compounds like this compound. Thioamides are increasingly recognized as valuable bioisosteres of amides in drug design. tandfonline.comnih.gov The substitution of an amide's oxygen with a sulfur atom alters key properties such as nucleophilicity, hydrogen bonding capabilities, and stability against enzymatic hydrolysis. nih.govchemrxiv.orgresearchgate.net These modifications can lead to improved target affinity and better pharmacokinetic profiles for therapeutic agents. nih.govresearchgate.net

Recent progress in synthetic methodologies has made the incorporation of thioamides into molecules more efficient and practical. mdpi.com These developments are crucial for exploring their full potential in medicinal chemistry and beyond.

Emerging AvenueDescription and Significance
Peptide and Protein ModificationIncorporating thioamides into peptides and proteins allows for the study of their folding, dynamics, and interactions. nih.govchemrxiv.orgnih.govku.dk This can lead to more stable and potent peptide-based drugs. researchgate.net
Hydrogen Sulfide (B99878) (H₂S) DonorsThioamides are being investigated as slow-releasing donors of hydrogen sulfide, a signaling molecule with various physiological roles. This approach could enhance the therapeutic effects of known drugs while minimizing side effects. tandfonline.com
Drug Design and DevelopmentThe versatility of the thioamide group is being leveraged in the development of antiviral, antimicrobial, anticancer, and anti-inflammatory agents. tandfonline.com
Metal ChelationThe thioamide group's ability to chelate metals is being explored for applications such as enzyme inhibition and the development of metal-based anticancer complexes. tandfonline.com

Prospective Research on this compound

Building upon the current understanding of this compound and the emerging trends in thioamide chemistry, several prospective research directions can be identified.

Medicinal Chemistry and Drug Discovery : A primary focus for future research should be the synthesis of a library of derivatives based on the this compound scaffold. By modifying the aromatic ring and the thioamide group, it may be possible to enhance its potency and selectivity for specific biological targets. Given that related sulfur-containing compounds have shown promise as antituberculosis and neuroprotective agents, screening these new analogs for a wide range of biological activities, including anticancer and anti-inflammatory properties, is warranted. tandfonline.comnih.gov

Elucidation of Biological Mechanisms : Further in-depth studies are crucial to elucidate the precise mechanisms behind the observed antioxidant and antimicrobial activities of this compound. Research should aim to identify the specific cellular pathways and molecular targets it interacts with. Investigating its potential as a hydrogen sulfide donor, a known property of other thioamides, could reveal novel therapeutic applications. tandfonline.com

Advanced Material Science : The use of this compound in the development of new materials is an area that warrants further exploration. Its unique structure, containing both a sulfur moiety and a dimethoxyphenyl group, could be leveraged to create novel polymers or functional materials with specific electronic or optical properties.

Comparative Bioisosteric Studies : A systematic comparison of this compound with its corresponding amide, 2-(3,4-Dimethoxyphenyl)acetamide, would provide valuable insights into the specific contributions of the thioamide group to its physicochemical properties and biological activities. This could further validate its potential as a bioisostere in drug design.

Q & A

What are the recommended synthetic routes for 2-(3,4-Dimethoxyphenyl)ethanethioamide, and how can reaction efficiency be optimized?

Methodological Answer:
A common approach involves thioacetylation of the corresponding amine precursor, 3,4-dimethoxyphenethylamine, using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent in anhydrous solvents like toluene or tetrahydrofuran (THF). Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity.
  • Temperature : Reactions typically proceed at reflux (110–120°C for P₂S₅ in toluene) to ensure complete conversion.
  • Stoichiometry : A 1.2:1 molar ratio of thionating agent to amine minimizes side reactions like over-sulfurization.
    Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the thioamide .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Methoxy protons (δ 3.70–3.85 ppm, singlet), aromatic protons (δ 6.60–7.20 ppm, split due to substitution pattern), and thioamide NH (δ 8.10–8.50 ppm, broad, exchangeable).
    • ¹³C NMR : Thioamide C=S (δ ~200 ppm), aromatic carbons (δ 110–150 ppm), methoxy carbons (δ 55–60 ppm) .
  • IR Spectroscopy : Strong C=S stretch (~1250–1050 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 211 (C₁₀H₁₃NO₂S) with fragmentation patterns reflecting methoxy group loss (e.g., m/z 181, [M-CH₃O]⁺) .

How does the electronic environment of the 3,4-dimethoxyphenyl group influence the thioamide's reactivity in nucleophilic or electrophilic reactions?

Advanced Research Focus:
The electron-donating methoxy groups increase electron density on the aromatic ring, activating it toward electrophilic substitution (e.g., nitration, halogenation). However, the thioamide’s C=S group is electron-withdrawing, creating a polarized system that enhances nucleophilic attack at the carbonyl carbon. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in reactions like thioamide alkylation or hydrolysis .

What strategies can resolve discrepancies in crystallographic data versus computational modeling for this compound's molecular conformation?

Advanced Research Focus:

  • X-ray Crystallography : Resolve solid-state conformation and hydrogen-bonding networks. Compare with molecular dynamics (MD) simulations in solvent environments to assess flexibility.
  • Torsional Angle Analysis : Overlay experimental (crystallographic) and computed (DFT-optimized) structures to identify steric or electronic mismatches, particularly around the methoxy-thioamide axis .

What are the stability profiles of this compound under various storage conditions, and how should degradation products be identified?

Methodological Answer:

  • Storage Recommendations : Store at –20°C under inert atmosphere (argon) to prevent oxidation and hydrolysis. Avoid exposure to moisture or light, which accelerate degradation .
  • Degradation Monitoring : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to detect hydrolyzed products (e.g., 3,4-dimethoxyphenethylamine, tR ~4.2 min) or oxidized sulfoxides (tR ~5.8 min). Confirm via LC-MS/MS (e.g., [M+H]⁺ shifts) .

How can researchers design kinetic studies to elucidate the compound's metabolic pathways in biological systems?

Advanced Research Focus:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor metabolites via LC-HRMS, focusing on:
    • O-Demethylation (major pathway, yielding 3-hydroxy-4-methoxy or 4-hydroxy-3-methoxy derivatives).
    • Sulfur oxidation (sulfoxide/sulfone formation).
  • Isotopic Labeling : Synthesize ¹³C-labeled thioamide to track metabolic intermediates. Use kinetic isotope effect (KIE) studies to identify rate-limiting steps .

What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer:

  • Challenge : Co-elution of structurally similar byproducts (e.g., unreacted amine or sulfurized dimers).
  • Mitigation :
    • UPLC-MS/MS : Employ high-resolution mass spectrometry (HRMS) with ESI+ mode for precise m/z differentiation.
    • Derivatization : Use dansyl chloride to enhance UV/fluorescence detection of amine impurities .

How can computational chemistry predict the compound's potential as a ligand for biological targets?

Advanced Research Focus:

  • Molecular Docking : Screen against target proteins (e.g., enzymes with thioamide-binding pockets) using AutoDock Vina. Prioritize binding poses with favorable ΔG values (< –7 kcal/mol).
  • Pharmacophore Modeling : Map key features (hydrogen bond acceptors at C=S, hydrophobic regions near methoxy groups) to assess complementarity with known active ligands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.